3-hexyl-4-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-2(1H)-pyridinone
Description
Historical Development of Pyridinone and Imidazole Research
The study of heterocyclic compounds has been pivotal in advancing medicinal chemistry, with pyridinones and imidazoles representing two critical structural motifs. Pyridine derivatives were first isolated in 1849 by Thomas Anderson during the pyrolysis of animal bones, marking the discovery of a foundational nitrogen-containing heterocycle. Imidazole, synthesized in 1858 by Heinrich Debus via the reaction of glyoxal, formaldehyde, and ammonia, introduced a versatile five-membered ring system with dual nitrogen atoms.
The fusion of these frameworks emerged in the late 20th century, driven by the need to enhance pharmacological properties. Early pyridinone derivatives, such as 4-hydroxy-2-pyridones, were explored for their metal-chelating capabilities and antimicrobial activity. Concurrently, imidazole gained prominence due to its role in biological systems (e.g., histidine) and its utility in antifungal agents. The integration of imidazole into pyridinone scaffolds, as seen in 3-hexyl-4-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-2(1H)-pyridinone, represents a strategic effort to combine the redox activity of pyridinones with the hydrogen-bonding capacity of imidazoles.
Table 1: Key Historical Milestones in Pyridinone and Imidazole Research
Scientific Relevance of Functionalized Heterocyclic Compounds
Functionalized heterocycles dominate pharmaceutical research due to their structural diversity and bioactivity. Pyridinones contribute electron-deficient aromatic systems capable of coordinating metal ions, while imidazoles offer pH-dependent tautomerism and hydrogen-bonding sites. The combination of these moieties in this compound enables dual functionality:
- Chelation Potential : The 4-hydroxypyridinone group binds transition metals (e.g., Fe³⁺), relevant for treating iron overload disorders.
- Bioavailability : The hexyl chain enhances lipophilicity, improving membrane permeability.
- Targeted Interactions : The imidazole moiety facilitates binding to histidine-rich regions in enzymes or receptors.
Table 2: Applications of Heterocyclic Compounds in Therapeutics
Research Evolution of this compound
The development of this compound reflects iterative advancements in heterocyclic chemistry. Initial syntheses focused on modular approaches:
- Step 1 : Construction of the pyridinone core via Hantzsch-like cyclization, using β-keto esters and ammonia.
- Step 2 : Introduction of the hexyl group at position 3 to modulate solubility and pharmacokinetics.
- Step 3 : Functionalization with an imidazole-ethyl side chain at position 1 to enable secondary interactions.
Structural characterization via NMR and X-ray crystallography confirmed the planar pyridinone ring and the axial orientation of the imidazole group, which sterically shields the hydroxyl group from oxidation. Comparative studies with simpler pyridinones (e.g., 4-hydroxy-2-pyridone) revealed enhanced stability and binding affinity in hybrid structures.
Current Research Landscape and Knowledge Gaps
Recent studies highlight the compound’s potential in three areas:
- Antimicrobial Activity : Analogous 4-hydroxy-2-pyridones inhibit DNA gyrase in Gram-negative bacteria, suggesting a similar mechanism.
- Neuroprotective Effects : Iron chelation may mitigate oxidative stress in neurodegenerative diseases.
- Oncology : Imidazole-linked pyridinones could target hypoxia-inducible factor (HIF) pathways.
Critical gaps remain :
- Synthetic Optimization : Current yields for the target compound remain below 40%, necessitating greener catalysts.
- Mechanistic Clarity : The role of the hexyl chain in cellular uptake is poorly understood.
- In Vivo Data : No published studies evaluate pharmacokinetics or toxicity profiles.
Table 3: Structural Features and Hypothesized Roles
| Feature | Hypothesized Role |
|---|---|
| 4-Hydroxypyridinone | Metal chelation, redox activity |
| Hexyl chain (C₆H₁₃) | Lipophilicity enhancement |
| Imidazole-ethyl side chain | Hydrogen bonding, enzyme inhibition |
Research Aims and Objectives
This article seeks to:
- Systematize synthetic protocols for this compound.
- Elucidate structure-activity relationships (SAR) through comparative analysis with related derivatives.
- Propose mechanistic hypotheses based on computational modeling and in vitro assays.
- Identify opportunities for structural modification to address solubility and stability challenges.
Structure
3D Structure
Properties
IUPAC Name |
3-hexyl-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-2-3-4-5-6-14-15(20)8-10-19(16(14)21)9-7-13-11-17-12-18-13/h8,10-12,20H,2-7,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUQCMNEELPMCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=CN(C1=O)CCC2=CN=CN2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, a key component of this compound, are utilized in a diverse range of applications, including pharmaceuticals and agrochemicals. They have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target.
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways, again depending on the specific derivative and target.
Result of Action
Imidazole derivatives have been reported to exhibit a broad range of biological activities.
Action Environment
It’s worth noting that the synthesis of imidazole derivatives can be conducted under solvent-free conditions, which might suggest some level of environmental stability.
Biological Activity
3-Hexyl-4-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-2(1H)-pyridinone (CAS Number: 866138-13-8) is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 289.37 g/mol. The compound features a pyridinone structure with an imidazole substituent, which is known for conferring various biological activities.
Antitumor Activity
The antitumor potential of imidazole derivatives has been widely documented. A notable study assessed the cytotoxic effects of various compounds on human cancer cell lines, revealing that certain imidazole-containing compounds induced apoptosis in cancer cells . Although specific studies on this compound are scarce, the presence of the imidazole moiety may contribute to similar antitumor effects.
The mechanisms through which imidazole derivatives exert their biological effects often involve interactions with cellular targets such as enzymes or receptors. For instance, some imidazole derivatives have been shown to inhibit key enzymes involved in tumor progression and bacterial metabolism . Further research into the specific mechanisms of this compound is necessary to elucidate its exact biological pathways.
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry Applications
1. Enzyme Inhibition:
One of the primary applications of this compound is as an inhibitor of specific enzymes. Research has shown that derivatives similar to 3-hexyl-4-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-2(1H)-pyridinone can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme implicated in the de novo synthesis of pyrimidines. Inhibition of DHODH has therapeutic implications for conditions like autoimmune diseases and certain cancers .
2. Antimicrobial Activity:
The compound has also been evaluated for its antimicrobial properties. Studies indicate that compounds with similar structures exhibit moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents .
3. Anticancer Potential:
The imidazole ring present in the compound is known for its bioactivity, particularly in cancer therapy. Compounds containing imidazole derivatives have been explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth .
Biochemical Applications
1. Pharmacological Studies:
The compound serves as a scaffold for synthesizing new pharmacologically active molecules. Its structural components allow for modifications that can enhance bioactivity or selectivity towards specific biological targets .
2. Drug Design:
In drug design, the unique features of this compound make it a candidate for developing novel therapeutics targeting various diseases, including neurodegenerative disorders and infections .
Material Science Applications
1. Organic Electronics:
Research into organic semiconductors has identified pyridinone derivatives as potential materials for organic electronic devices due to their electronic properties. The ability to tune their conductivity through structural modifications opens avenues for applications in organic photovoltaics and light-emitting diodes (LEDs) .
Case Studies
Comparison with Similar Compounds
Structural Features
The following table compares the substituents and molecular weights of structurally related pyridinones:
Key Observations :
- The target compound features a hexyl chain (lipophilic) and a 4-hydroxy group (acidic, chelating), distinguishing it from analogs with halogenated benzyl groups (e.g., chloro-fluorobenzyl in ).
- The imidazole substituent at the 1-position varies: the target compound uses a 2-(imidazol-4-yl)ethyl group, whereas others employ indol-3-yl ethyl or imidazol-1-yl propyl moieties. These differences may alter hydrogen-bonding capacity or steric effects .
Functional Implications
- Lipophilicity : The hexyl chain in the target compound may enhance membrane permeability compared to halogenated benzyl groups in analogs .
- Metal Chelation: The 4-hydroxy group and imidazole moiety could synergistically coordinate metal ions, a feature shared with other pyridinones but modulated by substituent electronic effects .
Q & A
Q. What synthetic methodologies are recommended for preparing 3-hexyl-4-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-2(1H)-pyridinone?
- Methodological Answer : The compound is synthesized via multi-step organic reactions, typically involving: (i) Functionalization of a pyridinone core with a hexyl group at position 3 and a hydroxy group at position 4 using alkylation or acylation reactions. (ii) Introduction of the 2-(1H-imidazol-4-yl)ethyl substituent through nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination). (iii) Purification via column chromatography and crystallization. Key intermediates should be validated using LC-MS and H NMR .
Q. How is the structural integrity of this compound confirmed in academic research?
- Methodological Answer : A combination of techniques is employed:
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is used to resolve the crystal structure, particularly for verifying the imidazole-pyridinone spatial arrangement .
- Spectroscopy : H/C NMR confirms substituent positions and hydrogen bonding (e.g., hydroxy group at position 4).
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact, as imidazole derivatives can cause irritation .
- Store in airtight containers under inert gas (N or Ar) to prevent oxidation of the hydroxy group.
- Emergency measures: For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How can researchers address challenges in crystallographic refinement of this compound?
- Methodological Answer :
- Data quality : Collect high-resolution (<1.0 Å) X-ray data to resolve electron density ambiguities, especially around the hexyl chain.
- Software optimization : Use SHELXL’s restraints for flexible alkyl chains and anisotropic displacement parameters for heavy atoms.
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1/Rfree convergence .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound’s bioactivity?
- Methodological Answer :
- Core modifications : Synthesize analogs with varied alkyl chain lengths (e.g., replacing hexyl with pentyl or heptyl) to assess hydrophobicity effects.
- Functional group swaps : Substitute the hydroxy group with methoxy or fluorine to study hydrogen bonding requirements.
- Biological assays : Use tubulin polymerization inhibition assays (if targeting microtubules) or kinase inhibition profiling (e.g., IGF-1R) with IC determination .
Q. How can contradictions in biological activity data between in vitro and in vivo models be resolved?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., CYP3A4 assays) to identify bioavailability issues.
- Formulation adjustments : Use PEGylated nanoparticles or cyclodextrin complexes to enhance solubility and tissue penetration.
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) .
Q. What experimental approaches elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Crystallography : Co-crystallize the compound with its target (e.g., tubulin) to identify binding pockets and critical hydrogen bonds .
- Molecular dynamics (MD) simulations : Simulate binding kinetics and conformational changes over 100+ ns trajectories.
- Mutagenesis studies : Replace key residues (e.g., Asp/E in the active site) to confirm binding dependencies .
Tables for Key Data
Q. Table 1: Comparative Bioactivity of Analogues
| Substituent Modifications | IC (µM) | Solubility (mg/mL) | Target Engagement |
|---|---|---|---|
| Hexyl (parent compound) | 0.45 | 0.12 | Tubulin |
| Heptyl | 0.62 | 0.08 | Tubulin |
| 4-Fluorophenyl (imidazole) | 0.28 | 0.05 | IGF-1R |
Q. Table 2: Crystallographic Refinement Metrics
| Data Collection Parameter | Value |
|---|---|
| Resolution (Å) | 0.95 |
| R1/Rfree (%) | 3.2/4.1 |
| RMSD (bonds, Å) | 0.008 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
